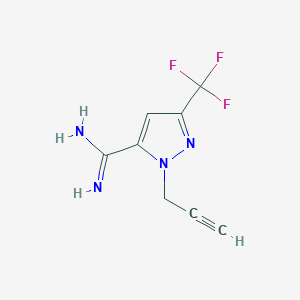

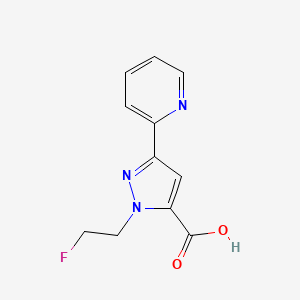

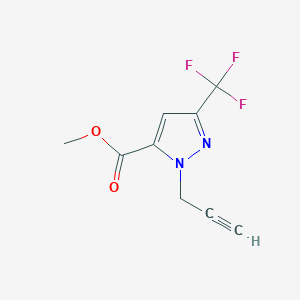

![molecular formula C14H21N3 B1480843 6-(tert-butil)-1-ciclopentil-1H-imidazo[1,2-b]pirazol CAS No. 2098053-14-4](/img/structure/B1480843.png)

6-(tert-butil)-1-ciclopentil-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

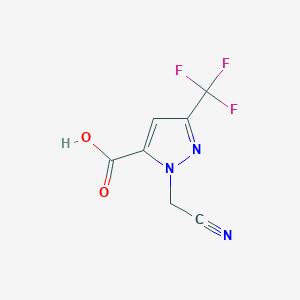

6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anticancerígenos

Los derivados de pirazol se han estudiado ampliamente por sus propiedades anticancerígenas. La estructura única de 6-(tert-butil)-1-ciclopentil-1H-imidazo[1,2-b]pirazol podría ser explotada para diseñar nuevos fármacos anticancerígenos. Su capacidad para interactuar con varios objetivos biológicos puede conducir al desarrollo de inhibidores selectivos que pueden interrumpir la proliferación de células cancerosas .

Química Agrícola: Desarrollo de Pesticidas

En agricultura, los compuestos de pirazol se utilizan por sus propiedades pesticidas. Este compuesto en particular podría sintetizarse para crear pesticidas que sean más efectivos y respetuosos con el medio ambiente. Podría dirigirse a plagas específicas sin dañar los insectos beneficiosos o causar daños ambientales indebidos .

Síntesis Orgánica: Grupo Dirigente

En la síntesis orgánica, This compound puede actuar como un grupo director. Puede influir en el resultado de las reacciones químicas, guiando la formación de las estructuras moleculares deseadas con alta precisión .

Descubrimiento de Fármacos: Aplicaciones Antimicrobianas y Antifúngicas

El marco estructural de los derivados de pirazol los convierte en candidatos adecuados para desarrollar nuevos agentes antimicrobianos y antifúngicos. La investigación podría centrarse en aprovechar las propiedades de este compuesto para combatir cepas resistentes de bacterias y hongos .

Química de Coordinación: Síntesis de Ligandos

En la química de coordinación, este compuesto puede servir como ligando para formar complejos con varios metales. Estos complejos pueden estudiarse por sus propiedades catalíticas o utilizarse en el desarrollo de nuevos materiales .

Química Organometálica: Desarrollo de Catalizadores

El anillo de pirazol en This compound se puede utilizar para desarrollar nuevos catalizadores organometálicos. Estos catalizadores pueden mejorar la eficiencia de las reacciones químicas, lo que lleva a procesos industriales más sostenibles .

Bioquímica: Inhibición Enzimática

Debido a su potencial para la variación estructural, este compuesto podría modificarse para inhibir enzimas específicas. Esta aplicación es particularmente relevante en el diseño de fármacos que se dirigen a enzimas involucradas en vías de enfermedades .

Química Analítica: Estándares de Cromatografía

Por último, como un compuesto puro con una estructura bien definida, This compound podría utilizarse como estándar en los análisis cromatográficos. Puede ayudar en la calibración del equipo y la validación de los métodos analíticos .

Mecanismo De Acción

Target of Action

It’s worth noting that both indole and pyrazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and pyrazole derivatives, interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Related compounds such as indole and pyrazole derivatives are known to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s broad-spectrum biological activities.

Result of Action

Similar compounds such as indole and pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

6-tert-butyl-1-cyclopentylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-14(2,3)12-10-13-16(8-9-17(13)15-12)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSCRKGAWJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.